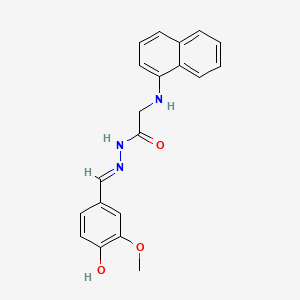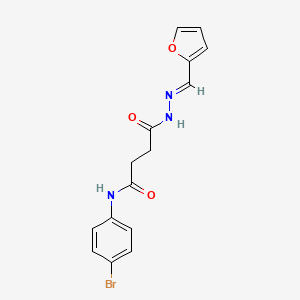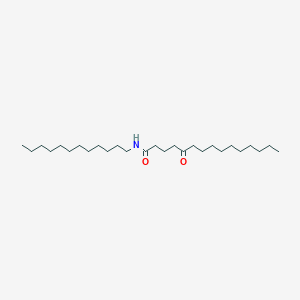![molecular formula C17H17NO B11113813 (1Z,3E)-1-(4-methylphenyl)-3-[(3-methylphenyl)imino]prop-1-en-1-ol](/img/structure/B11113813.png)
(1Z,3E)-1-(4-methylphenyl)-3-[(3-methylphenyl)imino]prop-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(4-METHYLPHENYL)-3-[(3-METHYLPHENYL)IMINO]-1-PROPEN-1-OL is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a propen-1-ol backbone with methylphenyl groups attached to the nitrogen and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-METHYLPHENYL)-3-[(3-METHYLPHENYL)IMINO]-1-PROPEN-1-OL typically involves the condensation of an aldehyde or ketone with an amine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond.
-
Aldehyde Route
- React 4-methylbenzaldehyde with 3-methylphenylamine in the presence of an acid catalyst.
- The reaction mixture is heated to reflux for several hours.
- The product is then purified by recrystallization or column chromatography.
-
Ketone Route
- React 4-methylacetophenone with 3-methylphenylamine under similar conditions.
- The reaction may require a dehydrating agent to drive the formation of the imine.
Industrial Production Methods
Industrial production of such compounds often involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of electrophiles like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology
- Potential applications in the development of pharmaceuticals.
- Studied for its biological activity and interactions with enzymes.
Medicine
- Investigated for its potential therapeutic properties.
- May serve as a lead compound in drug discovery.
Industry
- Used in the manufacture of dyes, pigments, and other industrial chemicals.
- Potential applications in materials science for the development of new materials.
Mechanism of Action
The mechanism of action of (Z)-1-(4-METHYLPHENYL)-3-[(3-METHYLPHENYL)IMINO]-1-PROPEN-1-OL depends on its specific interactions with molecular targets. Typically, imines can act as electrophiles, reacting with nucleophiles in biological systems. The compound may interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-METHYLPHENYL)-3-[(3-METHYLPHENYL)IMINO]-1-PROPEN-1-OL: The E-isomer of the compound, differing in the spatial arrangement around the double bond.
1-(4-METHYLPHENYL)-3-[(3-METHYLPHENYL)IMINO]-1-PROPANOL: A similar compound with a saturated carbon chain.
Uniqueness
- The Z-isomer has distinct spatial properties that can influence its reactivity and interactions.
- The presence of methyl groups on the aromatic rings can affect the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(Z)-3-(3-methylanilino)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-13-6-8-15(9-7-13)17(19)10-11-18-16-5-3-4-14(2)12-16/h3-12,18H,1-2H3/b11-10- |
InChI Key |
WBQWKPPGVYJQMU-KHPPLWFESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11113742.png)
![Methyl 2-{[(4-benzylpiperidin-1-yl)acetyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B11113744.png)
![2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B11113748.png)
![N-(4-chlorophenyl)-N-{2-[(2E)-2-(2,3-dihydroxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B11113751.png)
![4-bromo-2-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11113752.png)

![2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11113776.png)
![Methyl 4-(4-cyclohexylphenyl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate](/img/structure/B11113778.png)
![N'-[(Z)-(4-Chlorophenyl)methylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B11113785.png)
![N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11113791.png)

![2-(morpholin-4-yl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-6-(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11113803.png)

![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11113809.png)
